molecular formula C11H15NO2 B8406951 Methyl 4-amino-2-phenylbutyrate

Methyl 4-amino-2-phenylbutyrate

Cat. No.: B8406951
M. Wt: 193.24 g/mol
InChI Key: SWIPCZXOLXGQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-phenylbutyrate is a synthetic organic compound characterized by a butyrate ester backbone substituted with a phenyl group at the C2 position and an amino group at the C4 position. However, none of the provided evidence sources directly address this compound, limiting the ability to elaborate on its synthesis, properties, or applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-amino-2-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3

InChI Key

SWIPCZXOLXGQIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on methyl esters and related compounds, but none explicitly mention Methyl 4-amino-2-phenylbutyrate. Below is a comparative analysis based on structurally or functionally analogous compounds referenced in the evidence:

Structural Analogues

Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Unlike this compound, it lacks an amino group but shares the ester functional group.

Methyl Salicylate (): A simple aromatic methyl ester with analgesic and anti-inflammatory properties.

Functional Analogues

Torulosic Acid Methyl Ester (): A labdane-type diterpene methyl ester with reported anti-inflammatory activity. this compound’s amino group could enable hydrogen bonding or salt formation, enhancing solubility compared to non-polar terpenoid esters like Torulosic Acid Methyl Ester .

Dehydroabietic Acid Methyl Ester (): A resin-derived methyl ester with applications in adhesives and coatings. The phenyl and amino groups in this compound may offer additional sites for chemical modification, expanding its utility in polymer chemistry relative to abietic acid derivatives .

Physicochemical Properties (Inferred)

Property This compound (Hypothetical) Methyl Salicylate () Sandaracopimaric Acid Methyl Ester ()
Molecular Weight ~207 g/mol (estimated) 152.15 g/mol ~330 g/mol (diterpenoid)
Functional Groups Ester, amino, phenyl Ester, phenolic hydroxyl Ester, carboxylic acid, cyclic terpene
Polarity Moderate (due to amino group) Moderate Low (hydrophobic diterpene backbone)
Applications Pharmaceuticals, polymers Topical analgesics, fragrances Resins, antimicrobial agents

Research Findings and Limitations

  • Key Gaps: The provided evidence lacks direct studies on this compound. For example: focuses on terpenoid methyl esters in plant resins, which are structurally distinct .
  • Hypothetical Insights: The amino group in this compound could enhance its solubility in polar solvents compared to non-amino esters like those in . Its phenyl group may confer UV stability or aromatic interactions in drug design, similar to methyl salicylate’s role in topical formulations .

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